3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is a brominated derivative of benzene. This compound is characterized by the presence of a bromine atom and four pentan-3-yl groups attached to the benzene ring. The molecular formula for this compound is C26H43Br, and it has a significant molecular weight due to the presence of the bromine atom and the bulky pentan-3-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene typically involves the bromination of 1,2,4,5-tetra(pentan-3-yl)benzene. This can be achieved through an electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids.
Scientific Research Applications
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine atom and pentan-3-yl groups. The bromine atom can participate in electrophilic interactions, while the pentan-3-yl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but with methyl groups instead of pentan-3-yl groups.
1-Bromo-2,3,5,6-tetramethylbenzene: Another brominated benzene derivative with different substitution pattern.
3-Bromo-1,2,4,5-tetraethylbenzene: Contains ethyl groups instead of pentan-3-yl groups.
Uniqueness
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is unique due to the presence of bulky pentan-3-yl groups, which can significantly influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
Properties
CAS No. |
825644-09-5 |
---|---|
Molecular Formula |
C26H45Br |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-bromo-1,2,4,5-tetra(pentan-3-yl)benzene |
InChI |
InChI=1S/C26H45Br/c1-9-18(10-2)22-17-23(19(11-3)12-4)25(21(15-7)16-8)26(27)24(22)20(13-5)14-6/h17-21H,9-16H2,1-8H3 |
InChI Key |
BQQYGQKIMFBHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=C(C(=C1C(CC)CC)Br)C(CC)CC)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.